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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623

Technical Guide: 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-2-methylbutane
(tert-amyl fluoride), focusing on its structural properties, synthesis, and characterization. This
guide is intended for professionals in chemical research and drug development who may utilize
fluorinated aliphatic compounds as building blocks, reagents, or reference standards.

Physicochemical and Structural Data

2-Fluoro-2-methylbutane is a simple tertiary alkyl fluoride. Its fundamental properties are
summarized below. The introduction of a fluorine atom imparts specific characteristics to the
parent alkane skeleton, including altered polarity and electronic properties, without adding
significant steric bulk.

The structural formula and key identifiers for 2-Fluoro-2-methylbutane are presented below.
Caption: 2D Structural Formula of 2-Fluoro-2-methylbutane.

Table 1: Physicochemical and Computed Properties of 2-Fluoro-2-methylbutane

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1626623?utm_src=pdf-interest
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference(s)
Identifiers

IUPAC Name 2-Fluoro-2-methylbutane [1]
CAS Number 661-53-0 [1]
Molecular Formula CsHiiF [1]
Molecular Weight 90.14 g/mol [1]
Canonical SMILES CCC(C)(C)F [1]
Physical Properties

Boiling Point 61 °C at 760 mmHg [2][3]
Melting Point -121 °C [2][3]
Density 0.773 - 0.792 g/cm3 [2][3]
Refractive Index 1.354 [2][3]
Vapor Pressure 202 mmHg at 25 °C [3]
Enthalpy of Vaporization 29.8 kJ/mol

Computed Properties

XLogP3 2.1 [1]
Topological Polar Surface Area 0 A2 [1]
Rotatable Bond Count 1 [3]
Hydrogen Bond Acceptor 1 3]

Count

Experimental Protocols

Synthesis of 2-Fluoro-2-methylbutane from 2-methyl-2-
butanol

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596866/
https://www.mdpi.com/1420-3049/22/6/977
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596866/
https://www.mdpi.com/1420-3049/22/6/977
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596866/
https://www.mdpi.com/1420-3049/22/6/977
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596866/
https://www.mdpi.com/1420-3049/22/6/977
https://www.mdpi.com/1420-3049/22/6/977
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://www.mdpi.com/1420-3049/22/6/977
https://www.mdpi.com/1420-3049/22/6/977
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthesis of tertiary alkyl fluorides from their corresponding alcohols is efficiently achieved
via nucleophilic substitution, often employing a specialized fluorinating agent. The reaction
proceeds through a stable tertiary carbocation intermediate (Sn1 mechanism).
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination
transformation.[4][5] The following protocol is adapted from standard procedures for the
conversion of tertiary alcohols to alkyl fluorides.[1]

DDDDDD 2-Fluoro-2-methylbutane
) Filtration & Solvent Removal (Crude Product ) Distilation [—>{ Purified Product

Click to download full resolution via product page
Caption: Experimental workflow for the synthesis of 2-Fluoro-2-methylbutane.
Protocol:

» Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add 2-methyl-
2-butanol (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

o Addition of DAST: Add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq.) dropwise to the
stirred solution via the dropping funnel, ensuring the internal temperature does not rise
above -65 °C.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).
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e Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously
qguench the reaction by the slow, dropwise addition of a saturated aqueous solution of
sodium bicarbonate (NaHCO3) until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with saturated NaHCOs solution, water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a) or sodium sulfate (NazSOa), filter, and concentrate the filtrate under reduced
pressure.

 Purification: The resulting crude product is a volatile liquid. Purify by simple distillation,
collecting the fraction boiling at approximately 61 °C to yield pure 2-Fluoro-2-methylbutane.

Safety Note:DAST is a toxic and moisture-sensitive reagent that can undergo exothermic
decomposition if heated.[5] All operations should be performed in a well-ventilated fume hood
by trained personnel using appropriate personal protective equipment (PPE).

Spectroscopic Characterization

2.2.1 Infrared (IR) Spectroscopy

A general protocol involves depositing a thin film of the purified liquid product on a salt plate
(e.g., NaCl or KBr) and acquiring the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Expected Peaks:
o C-H stretch (sp3): Strong, sharp peaks in the 2970-2850 cm~1 region.

o C-F stretch: A strong, characteristic absorption band is expected in the 1100-1000 cm~1
region for a monofluorinated alkane.[4]

o Absence of O-H stretch: Critically, the broad peak from the alcohol precursor's hydroxyl
group (typically ~3300 cm~1) should be absent, confirming the conversion.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample is prepared by dissolving a small amount of the product in a deuterated solvent (e.qg.,
CDCIs3) in an NMR tube. Both *H and *°F NMR spectra should be acquired.

¢ 'H NMR Predictions:

o -CH:z- group: A quartet of triplets (gt) due to coupling with the adjacent methyl group
(3JHH) and the geminal fluorine atom (3JHF).

o Terminal -CHs (ethyl): A triplet (t) due to coupling with the adjacent methylene group
(3JHH).

o Two equivalent geminal -CHs groups: A doublet (d) due to coupling with the fluorine atom
(BJHF).

e 19F NMR Predictions:

o Fluorine-19 is a spin ¥z nucleus with 100% natural abundance, making it highly sensitive
for NMR.[5][6]

o Asingle resonance is expected for the fluorine atom.

o This resonance will be split into a multiplet due to coupling with the five protons on the
adjacent methyl and methylene carbons (3JHF). The signal for tertiary alkyl fluorides is
expected to be significantly downfield (less shielded) compared to primary alkyl fluorides.

[71[8]
2.2.3 Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is suitable for this volatile, non-polar compound. A
general protocol involves direct injection or GC-MS analysis.

o Expected Fragmentation Pattern:

o Molecular lon (M*): A peak at m/z = 90, corresponding to the molecular weight of CsHi11F.
This peak may be of low intensity due to the instability of the molecular ion.

o Base Peak / Major Fragments: The fragmentation will be dominated by the formation of
the stable tertiary carbocation.
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» Loss of an ethyl radical (-.CH2CHs): A prominent peak at m/z = 61 ([CsHeF]*).

» Loss of a methyl radical (--CHs): A peak at m/z = 75 ([CaHsF]*). The relative stability of
the resulting carbocation structures will determine the base peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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